1-(3-Chloro-4-methylphenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(3-Chloro-4-methylphenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine-2,5-dione core substituted with a 3-chloro-4-methylphenyl group and a 3,5-dimethylpyrazol-1-yl group. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Substitution with 3-Chloro-4-methylphenyl Group:
Attachment of 3,5-Dimethylpyrazol-1-yl Group: The final step involves the attachment of the 3,5-dimethylpyrazol-1-yl group through a condensation reaction with a suitable pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methylphenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogenated precursors and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-methylphenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione: The parent compound.
This compound Derivatives: Compounds with slight modifications to the core structure or substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
384359-61-9 |
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Molecular Formula |
C16H16ClN3O2 |
Molecular Weight |
317.77 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H16ClN3O2/c1-9-4-5-12(7-13(9)17)19-15(21)8-14(16(19)22)20-11(3)6-10(2)18-20/h4-7,14H,8H2,1-3H3 |
InChI Key |
VMXTVPGNAOOTEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3C(=CC(=N3)C)C)Cl |
solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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